molecular formula C12H17NO B183665 N-(2-ethoxybenzyl)cyclopropanamine CAS No. 889949-29-5

N-(2-ethoxybenzyl)cyclopropanamine

Cat. No. B183665
CAS RN: 889949-29-5
M. Wt: 191.27 g/mol
InChI Key: ZGTPYLLUHPDSBS-UHFFFAOYSA-N
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Description

“N-(2-ethoxybenzyl)cyclopropanamine” is a compound that contains a cyclopropane ring, an ethoxybenzyl group, and an amine group . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecule contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .

Scientific Research Applications

Metabolic Profile and Structural Characterization

  • N-Benzylphenethylamines, including compounds similar to N-(2-ethoxybenzyl)cyclopropanamine, have been studied for their metabolic profiles. A study on 25CN-NBOMe, a structurally related compound, detailed its metabolic pathways in rats, human liver microsomes, and C. elegans, highlighting pathways like O-demethylation, hydroxylation, and subsequent glucuronidation or sulfation (Šuláková et al., 2021).
  • The receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines have been characterized, showing their affinity for serotonergic, adrenergic, dopaminergic, and histaminergic receptors and transporters. These findings help understand the pharmacological properties of these compounds, although they are structurally different from this compound (Rickli et al., 2015).

Synthetic Routes and Chemical Analysis

Synthesis and Chemical Properties

  • A chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a component structurally related to this compound, was described, highlighting the steps and enzymes involved. This detailed pathway provides insight into the synthetic strategies for similar compounds (Parker et al., 2012).
  • The Kulinkovich reaction was utilized in the synthesis of constrained neurotransmitter analogues, including phenylcyclopropylamines, which are structurally similar to this compound. This method provides insights into the cyclopropanation reactions essential for the synthesis of such compounds (Faler & Joullié, 2007).

Pharmacological Potential and Mechanistic Insights

Pharmacological Applications and Mechanistic Understanding

  • A patent disclosed the use of cyclopropanamine compounds, which are structurally related to this compound, as inhibitors of lysine-specific demethylase-1 (LSD1), a target for various CNS disorders. This application hints at the therapeutic potential of compounds within this chemical class (Blass, 2016).

Mechanism of Action

The mechanism of action of a compound depends on its biological activity, which is not known for this compound. If it were biologically active, the amine group could potentially interact with biological targets such as receptors or enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include its use as a building block in organic synthesis, its potential biological activity, or its physical properties .

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-10(12)9-13-11-7-8-11/h3-6,11,13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTPYLLUHPDSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405980
Record name N-(2-ethoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889949-29-5
Record name N-(2-ethoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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